molecular formula C8H6FNO5 B11888968 Methyl 2-fluoro-5-hydroxy-3-nitrobenzoate

Methyl 2-fluoro-5-hydroxy-3-nitrobenzoate

Cat. No.: B11888968
M. Wt: 215.13 g/mol
InChI Key: DOVPXJVCOIJLTD-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-hydroxy-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl 2-fluorobenzoate, followed by the introduction of a hydroxyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step can be achieved through various methods, including the use of hydroxylating agents such as hydrogen peroxide or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of methyl 2-fluoro-5-oxo-3-nitrobenzoate.

    Reduction: Formation of methyl 2-fluoro-5-hydroxy-3-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-5-hydroxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity to biological targets. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-3-hydroxy-5-nitrobenzoate
  • Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
  • Methyl 5-ethyl-2-hydroxy-3-nitrobenzoate

Uniqueness

Methyl 2-fluoro-5-hydroxy-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both a hydroxyl and a nitro group on the benzene ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

methyl 2-fluoro-5-hydroxy-3-nitrobenzoate

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)5-2-4(11)3-6(7(5)9)10(13)14/h2-3,11H,1H3

InChI Key

DOVPXJVCOIJLTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)[N+](=O)[O-])F

Origin of Product

United States

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